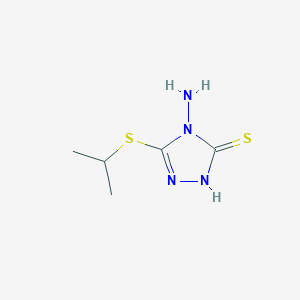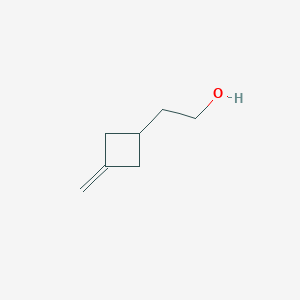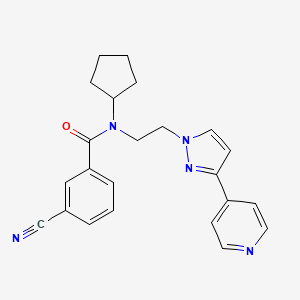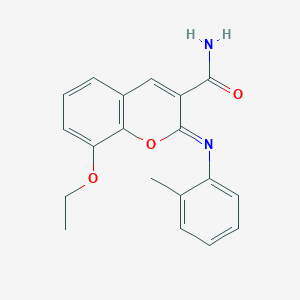
4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol, commonly known as APITT, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a triazole ring and a thiol group. APITT has been found to have various biochemical and physiological effects, making it a valuable tool in many laboratory experiments.
Mécanisme D'action
The mechanism of action of APITT is not fully understood, but it has been found to inhibit the activity of various enzymes, including thymidylate synthase and dihydrofolate reductase. These enzymes are involved in DNA synthesis and cell division, making APITT a potential anti-cancer agent.
Effets Biochimiques Et Physiologiques
APITT has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. APITT has also been found to have anti-inflammatory and antioxidant properties. In addition, it has been shown to inhibit the activity of HIV reverse transcriptase, making it a potential anti-viral agent.
Avantages Et Limitations Des Expériences En Laboratoire
APITT has several advantages for lab experiments. It is easy to synthesize and has high purity and stability. It is also relatively inexpensive compared to other compounds used in scientific research. However, APITT has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. It also has a short half-life in vivo, which limits its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research involving APITT. One direction is to continue developing APITT-based compounds for the treatment of cancer and other diseases. Another direction is to investigate the potential of APITT as an anti-viral agent. Additionally, more research is needed to fully understand the mechanism of action of APITT and its effects on various enzymes and pathways.
Méthodes De Synthèse
There are several methods for synthesizing APITT, including the reaction of 2,4-dichloro-5-(propan-2-ylsulfanyl)pyrimidine with sodium azide, followed by reduction with triphenylphosphine and sulfur. Another method involves the reaction of 2,4-dichloro-5-(propan-2-ylsulfanyl)pyrimidine with sodium azide, followed by reaction with thiourea and sodium hydroxide. These methods have been reported to have high yields and purity.
Applications De Recherche Scientifique
APITT has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds, including nucleoside analogs and antiviral agents. APITT has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other diseases.
Propriétés
IUPAC Name |
4-amino-3-propan-2-ylsulfanyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S2/c1-3(2)11-5-8-7-4(10)9(5)6/h3H,6H2,1-2H3,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGXPCHDYWEOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NNC(=S)N1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2463914.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide](/img/structure/B2463916.png)
![2-Cyclopentylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide](/img/structure/B2463917.png)
![Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2463922.png)
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2463923.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2463928.png)


![2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2463932.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2463933.png)

